REACTION_SMILES
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[C:42]12([C:52](=[O:53])[Cl:54])[CH2:43][CH:44]3[CH2:45][CH:46]([CH2:47][CH:48]([CH2:49]1)[CH2:50]3)[CH2:51]2.[CH2:64]([Cl:65])[Cl:66].[CH3:35][CH2:36][N:37]([CH2:38][CH3:39])[CH2:40][CH3:41].[CH3:55][N:56]([CH3:57])[c:58]1[cH:59][cH:60][n:61][cH:62][cH:63]1.[F:1][C:2]([C:3]([CH2:4][S:5](=[O:6])(=[O:7])[O-:8])([C:9]([F:10])([F:11])[F:12])[OH:13])([F:14])[F:15].[c:16]1([S+:22]([c:23]2[cH:24][cH:25][cH:26][cH:27][cH:28]2)[c:29]2[cH:30][cH:31][cH:32][cH:33][cH:34]2)[cH:17][cH:18][cH:19][cH:20][cH:21]1>>[F:1][C:2]([C:3]([CH2:4][S:5](=[O:6])(=[O:7])[O-:8])([C:9]([F:10])([F:11])[F:12])[O:13][C:52]([C:42]12[CH2:43][CH:44]3[CH2:45][CH:46]([CH2:47][CH:48]([CH2:49]1)[CH2:50]3)[CH2:51]2)=[O:53])([F:14])[F:15].[c:16]1([S+:22]([c:23]2[cH:24][cH:25][cH:26][cH:27][cH:28]2)[c:29]2[cH:30][cH:31][cH:32][cH:33][cH:34]2)[cH:17][cH:18][cH:19][cH:20][cH:21]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(Cl)C12CC3CC(CC(C3)C1)C2
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClCCl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCN(CC)CC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN(C)c1ccncc1
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Name
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O=S(=O)([O-])CC(O)(C(F)(F)F)C(F)(F)F
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=S(=O)([O-])CC(O)(C(F)(F)F)C(F)(F)F
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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c1ccc([S+](c2ccccc2)c2ccccc2)cc1
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Name
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Type
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product
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Smiles
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O=C(OC(CS(=O)(=O)[O-])(C(F)(F)F)C(F)(F)F)C12CC3CC(CC(C3)C1)C2
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Name
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Type
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product
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Smiles
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c1ccc([S+](c2ccccc2)c2ccccc2)cc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |